

# Spectroscopic Characterization of Allyl Phenylacetate: A Technical Guide

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## Compound of Interest

Compound Name: *Allyl phenylacetate*

Cat. No.: *B158485*

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## Introduction

**Allyl phenylacetate** ( $C_{11}H_{12}O_2$ ) is a significant ester utilized in the fragrance and flavor industries for its characteristic fruity, honey-like aroma. Its molecular structure, a combination of an allyl group and a phenylacetate moiety, gives rise to a unique spectroscopic fingerprint. This technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of **allyl phenylacetate**. Detailed experimental protocols are outlined to ensure reproducibility, and the presented data is summarized in clear, tabular formats for ease of reference by researchers, scientists, and professionals in drug development and chemical analysis.

## Molecular Structure

The structural formula of **allyl phenylacetate** is crucial for the interpretation of its spectroscopic data.

### Allyl Phenylacetate

- IUPAC Name: prop-2-enyl 2-phenylacetate
- Molecular Formula:  $C_{11}H_{12}O_2$
- Molecular Weight: 176.21 g/mol
- CAS Number: 1797-74-6

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For **allyl phenylacetate**, both  $^1\text{H}$  and  $^{13}\text{C}$  NMR provide definitive structural information.

### $^1\text{H}$ NMR Spectroscopic Data

The  $^1\text{H}$  NMR spectrum of **allyl phenylacetate** exhibits characteristic signals for the protons of the phenyl, methylene, and allyl groups. The spectrum is typically recorded in deuterated chloroform ( $\text{CDCl}_3$ ).

Table 1:  $^1\text{H}$  NMR Chemical Shift and Coupling Constant Data for **Allyl Phenylacetate**

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)	Assignment
7.37 - 7.26	m	5H	-	Phenyl ( $\text{C}_6\text{H}_5$ )
5.90	ddt	1H	17.2, 10.5, 5.7	$-\text{CH}=\text{CH}_2$
5.29	dq	1H	17.2, 1.5	$-\text{CH}=\text{CH}_2$ (trans)
5.22	dq	1H	10.5, 1.3	$-\text{CH}=\text{CH}_2$ (cis)
4.60	dt	2H	5.7, 1.4	$-\text{O}-\text{CH}_2-\text{CH}=\text{}$
3.64	s	2H	-	$-\text{CH}_2-\text{C}_6\text{H}_5$

Data sourced from spectral databases. Chemical shifts are referenced to tetramethylsilane (TMS).

### $^{13}\text{C}$ NMR Spectroscopic Data

The  $^{13}\text{C}$  NMR spectrum provides information on the different carbon environments within the **allyl phenylacetate** molecule.

Table 2:  $^{13}\text{C}$  NMR Chemical Shift Data for **Allyl Phenylacetate**

Chemical Shift ( $\delta$ , ppm)	Assignment
171.2	C=O (Ester)
134.3	Phenyl C (quaternary)
132.1	-CH=CH <sub>2</sub>
129.3	Phenyl CH (ortho)
128.6	Phenyl CH (meta)
127.1	Phenyl CH (para)
118.4	-CH=CH <sub>2</sub>
65.4	-O-CH <sub>2</sub> -
41.5	-CH <sub>2</sub> -C <sub>6</sub> H <sub>5</sub>

Data sourced from spectral databases. Chemical shifts are referenced to the solvent signal (CDCl<sub>3</sub> at 77.16 ppm).

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **allyl phenylacetate** shows characteristic absorption bands for the ester and aromatic functionalities.

Table 3: Key IR Absorption Bands for **Allyl Phenylacetate**

Frequency (cm <sup>-1</sup> )	Intensity	Functional Group Assignment
3090, 3065, 3032	Medium	C-H stretch (Aromatic and Vinyl)
2985, 2925	Medium	C-H stretch (Aliphatic)
1735	Strong	C=O stretch (Ester)
1647	Medium	C=C stretch (Allyl)
1496, 1454	Medium	C=C stretch (Aromatic)
1250, 1150	Strong	C-O stretch (Ester)
989, 925	Strong	=C-H bend (Out-of-plane, Allyl)
740, 698	Strong	C-H bend (Out-of-plane, Monosubstituted benzene)

Data represents typical values and may vary slightly based on the experimental conditions.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation. For **allyl phenylacetate**, electron ionization (EI) is a common technique.

Table 4: Major Mass Spectral Fragments of **Allyl Phenylacetate**

m/z	Relative Intensity (%)	Proposed Fragment
176	25	[M] <sup>+</sup> (Molecular Ion)
91	100	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (Tropylium ion)
41	40	[C <sub>3</sub> H <sub>5</sub> ] <sup>+</sup> (Allyl cation)

The base peak at m/z 91 is characteristic of compounds containing a benzyl group.

## Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented.

### NMR Spectroscopy

$^1\text{H}$  and  $^{13}\text{C}$  NMR

- **Sample Preparation:** Dissolve approximately 10-20 mg of **allyl phenylacetate** in 0.6-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- **Instrumentation:** Utilize a 300 MHz or higher field NMR spectrometer.
- **$^1\text{H}$  NMR Acquisition:** Acquire the spectrum using a standard single-pulse sequence. Typical parameters include a spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and 8-16 scans.
- **$^{13}\text{C}$  NMR Acquisition:** Acquire the spectrum using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio (e.g., 1024 or more).
- **Processing:** Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the TMS signal (0.00 ppm for  $^1\text{H}$ ) or the residual solvent signal (77.16 ppm for  $\text{CDCl}_3$  in  $^{13}\text{C}$ ).

### Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR

- **Sample Preparation:** As **allyl phenylacetate** is a liquid, a neat sample can be used directly.
- **Instrumentation:** Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond or zinc selenide crystal).
- **Background Collection:** Record a background spectrum of the clean, empty ATR crystal.

- **Sample Analysis:** Place a small drop of **allyl phenylacetate** onto the ATR crystal, ensuring complete coverage. Acquire the sample spectrum.
- **Data Collection:** Typically, 16-32 scans are co-added at a resolution of  $4\text{ cm}^{-1}$  over the range of  $4000\text{-}400\text{ cm}^{-1}$ .
- **Processing:** The final spectrum is presented in terms of transmittance or absorbance versus wavenumber ( $\text{cm}^{-1}$ ).

## Mass Spectrometry

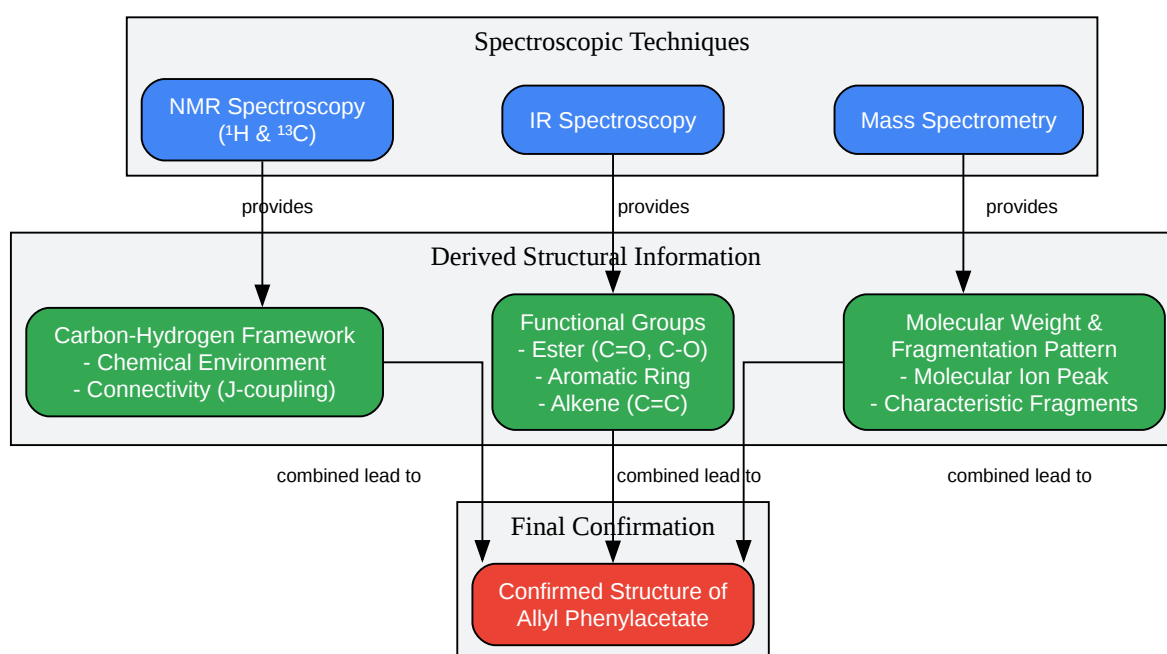
### Gas Chromatography-Mass Spectrometry (GC-MS)

- **Sample Preparation:** Prepare a dilute solution of **allyl phenylacetate** (e.g., 100 ppm) in a volatile solvent such as dichloromethane or ethyl acetate.
- **Instrumentation:** Use a GC-MS system equipped with a capillary column (e.g., a 30 m x 0.25 mm DB-5 or equivalent).
- **GC Conditions:**
  - **Injector Temperature:** 250 °C
  - **Carrier Gas:** Helium at a constant flow rate (e.g., 1 mL/min).
  - **Oven Temperature Program:** Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.
  - **Injection Volume:** 1 µL with a split ratio (e.g., 50:1).
- **MS Conditions:**
  - **Ionization Mode:** Electron Ionization (EI) at 70 eV.
  - **Mass Range:** Scan from  $m/z$  40 to 400.
  - **Ion Source Temperature:** 230 °C.
  - **Quadrupole Temperature:** 150 °C.

- Data Analysis: Identify the peak corresponding to **allyl phenylacetate** in the total ion chromatogram and analyze its mass spectrum.

## Visualization of Spectroscopic Workflow

The logical flow of using these spectroscopic techniques for the structural elucidation of **allyl phenylacetate** can be visualized as follows:



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Caption: Workflow for the structural elucidation of **Allyl Phenylacetate**.

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